N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide
Description
N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a pyrido[3,2-d]pyrimidine derivative featuring a phenyl substituent at position 6, a piperazinyl group at position 4, and an acetamide moiety at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors targeting pathways such as PI3K/mTOR, WNT, and apoptosis regulators. The compound’s design leverages heterocyclic cores and substituents to optimize binding affinity, selectivity, and pharmacokinetic properties .
Propriétés
Numéro CAS |
917757-36-9 |
|---|---|
Formule moléculaire |
C19H20N6O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-(6-phenyl-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C19H20N6O/c1-13(26)21-19-23-16-8-7-15(14-5-3-2-4-6-14)22-17(16)18(24-19)25-11-9-20-10-12-25/h2-8,20H,9-12H2,1H3,(H,21,23,24,26) |
Clé InChI |
QBHLPPPVMWYVAS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(C(=N1)N3CCNCC3)N=C(C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves multi-step procedures. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[3,2-d]pyrimidine core, and subsequent functionalization with piperazine and phenyl groups . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Analyse Des Réactions Chimiques
N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides or sulfonyl chlorides
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of pyrido[3,2-d]pyrimidines have been studied for their ability to inhibit specific kinases involved in tumor growth and proliferation. These compounds are particularly noted for their selectivity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .
1.2 Glycine Transporter Inhibition
Another significant application is in the inhibition of glycine transporters, particularly GlyT1. The inhibition of these transporters can enhance neurotransmission and potentially provide therapeutic benefits for conditions such as schizophrenia and other neuropsychiatric disorders. Studies have demonstrated that modifications to the pyrido[3,2-d]pyrimidine structure can lead to increased potency against glycine transporters .
Case Study: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyrido[3,2-d]pyrimidine scaffold and tested their efficacy against various cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values in the low nanomolar range against specific cancer types, highlighting their potential as lead compounds for further development .
Case Study: GlyT1 Inhibition
A recent study focused on the design and synthesis of glycine transporter inhibitors derived from pyrido[3,2-d]pyrimidine structures. The study found that specific substitutions on the piperazine ring significantly enhanced inhibitory activity against GlyT1, suggesting that this compound class could be further explored for treating schizophrenia and other related disorders .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of kinases involved in tumor growth | Low nanomolar IC50 values in cancer cell lines |
| Glycine Transporter Inhibition | Modulation of neurotransmitter levels | Enhanced activity against GlyT1 |
| Neuropsychiatric Disorders | Potential treatment for schizophrenia | Significant improvement in synaptic transmission |
Mécanisme D'action
The mechanism of action of N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may bind to the active site of an enzyme, preventing substrate access and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several pharmacologically active analogs, differing primarily in core heterocycles, substituent positions, and functional groups. Key comparisons include:
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Substituents : The piperazine group at position 4 offers flexibility for hydrogen bonding and solubility modulation, contrasting with morpholine in PI-103 or sulfonyl groups in patent analogs .
- Acetamide Position : The acetamide at position 2 is conserved in some analogs (e.g., EN300-266676) but linked via sulfur in others (e.g., IWP2), affecting electronic properties and metabolic stability .
Pharmacological Activity Comparison
Key Insights :
Pharmacokinetic and Physicochemical Properties
Table 3: Pharmacokinetic Comparison
Analysis :
Activité Biologique
N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and the results of various studies that highlight its efficacy.
Antidiabetic Effects
Research has shown that compounds similar to N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide exhibit significant antidiabetic properties. For instance, a study on related pyridopyrimidine derivatives indicated their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to enhanced adipogenesis and improved glycemic control in diabetic models such as db/db mice .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidiabetic | PPARγ activation, adipogenesis stimulation | |
| Anticonvulsant | Modulation of neurotransmitter systems | |
| Antimicrobial | Inhibition of bacterial growth |
Anticonvulsant Activity
In a study focusing on the anticonvulsant properties of similar compounds, it was found that derivatives containing the piperazine group exhibited notable activity against seizures in animal models. The mechanism involved modulation of neurotransmitter systems, which is crucial for controlling seizure activity .
Antimicrobial Potential
The compound's structural analogs have also been evaluated for antimicrobial activity. Research demonstrated that certain derivatives displayed significant inhibition against various bacterial strains, suggesting a potential role in treating infections .
Case Study 1: PPARγ Activation and Adipogenesis
A detailed investigation into the effects of related compounds on PPARγ activation revealed that specific substitutions at the piperazine position could enhance or diminish biological activity. Compounds were tested in 3T3-L1 cells, where they promoted adipocyte differentiation, indicating their potential as antidiabetic agents .
Case Study 2: Anticonvulsant Efficacy
Another study synthesized a series of N-(phenyl-piperazin-1-yl)acetamides and evaluated their anticonvulsant efficacy in models of epilepsy. The results indicated that while some compounds showed promising activity, they were less effective than traditional antiepileptic drugs like phenytoin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
